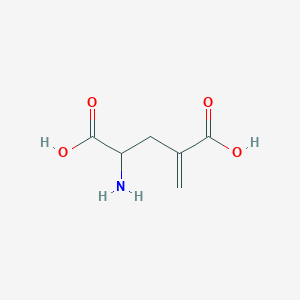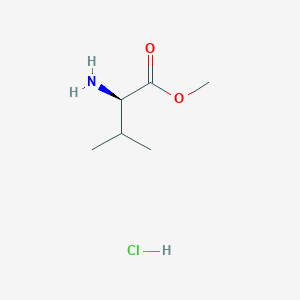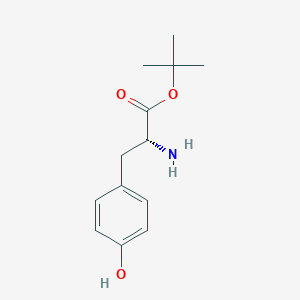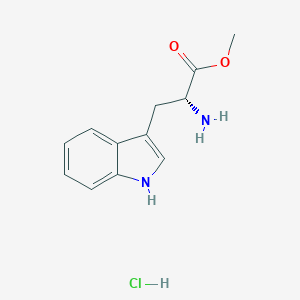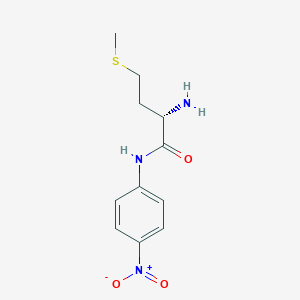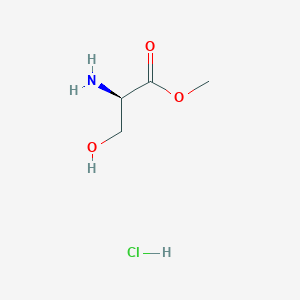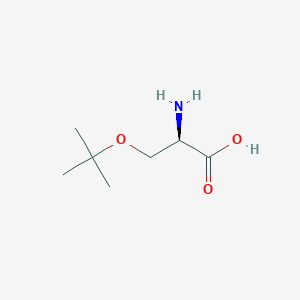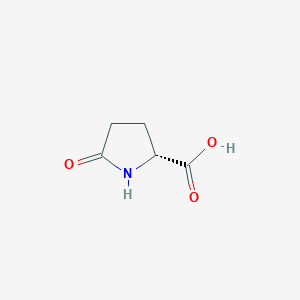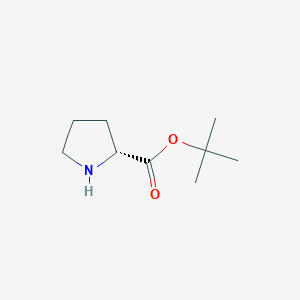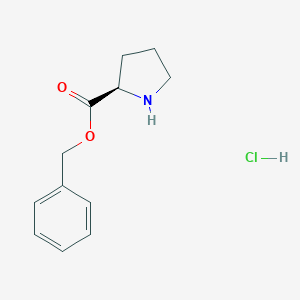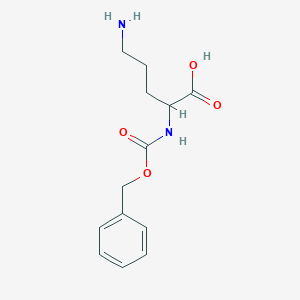
H-DL-Orn(Z)-OH
Descripción general
Descripción
H-DL-Orn(Z)-OH is a type of amino acid derivative and reagent . It has a molecular weight of 266.3 .
Physical And Chemical Properties Analysis
H-DL-Orn(Z)-OH has a molecular weight of 266.29 g/mol . It has a predicted boiling point of 492.2±45.0 °C, a predicted density of 1.234±0.06 g/cm3, and a predicted pKa of 2.51±0.24 . The melting point is reported to be 256 °C .Aplicaciones Científicas De Investigación
Photocatalysis and Hydrogen Production
Research has shown the potential of ZnO/Zn(OH)₂ macrostructures in photocatalytic water splitting applications, highlighting their efficiency in hydrogen production. These macrostructures, prepared through hydrothermal methods, exhibit varying photoelectronic properties based on their morphology, affecting their photocatalytic activity (Wu et al., 2018).
Hydrogen Impurities in ZnO
A study using solid-state nuclear magnetic resonance spectroscopy explored intrinsic hydrogen impurities in zinc oxide (ZnO), crucial in its n-type conductivity. The study identified interstitial H species and H species substituting for oxygen ions (Wang et al., 2015).
Hydroxyl Radicals' Environmental Impact
The hydroxyl radical ((•)OH), an omnipresent and powerful oxidizing agent in various environmental compartments, has a significant role in immunity metabolism and reacting with pollutants and inhibitors. Understanding its sources, sinks, and interactions in natural waters and the atmosphere is crucial (Gligorovski et al., 2015).
Radiation Protection and Hydroxyl Radicals
Research indicates that hydrogen (H₂) may act as a radioprotector by reducing hydroxyl radicals (•OH) in irradiated tissues. H₂ showed a significant reduction in lipid peroxidation, protein carbonylation, and DNA damage, thus protecting male germ cells from radiation-induced loss (Chuai et al., 2012).
Photocatalytic Water Splitting
The Z-scheme photocatalyst sheets, using P-doped Zn0.5Cd0.5S1-x and Bi4NbO8Cl connected by carbon electron mediator, demonstrated efficient overall water splitting under ambient conditions. This innovative approach indicates a promising pathway for solar energy augmentation (Ng et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
5-amino-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGRWJVRLNJIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-DL-Orn(Z)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid](/img/structure/B555485.png)
